molecular formula C19H12ClN3O B5158093 N-(4-chlorophenyl)-2-phenazinecarboxamide

N-(4-chlorophenyl)-2-phenazinecarboxamide

Cat. No. B5158093
M. Wt: 333.8 g/mol
InChI Key: ROBRISJRSONTBB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-phenazinecarboxamide, also known as CPZ, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using several methods, and its mechanism of action has been extensively researched. In

Scientific Research Applications

N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used to treat infections caused by bacteria and fungi. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to have anticancer properties and has been used in cancer research. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have anti-inflammatory properties and has been used to treat inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-phenazinecarboxamide is not fully understood, but it has been found to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-phenazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-phenazinecarboxamide also has some limitations. It is toxic at high concentrations, which can limit its use in some experiments. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide can be difficult to dissolve in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research. One area of research is the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives that have improved efficacy and reduced toxicity. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used in combination with other drugs to improve their efficacy in treating cancer and other diseases. Finally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used to develop new antimicrobial agents to treat infections caused by drug-resistant bacteria and fungi.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-phenazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been synthesized using several methods, and its mechanism of action has been extensively researched. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have antimicrobial, anticancer, and anti-inflammatory properties, and has several advantages and limitations for lab experiments. There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research, including the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives and the use of N-(4-chlorophenyl)-2-phenazinecarboxamide in combination with other drugs.

Synthesis Methods

N-(4-chlorophenyl)-2-phenazinecarboxamide can be synthesized using several methods, including the reaction of 4-chloroaniline with 2-phenazinecarboxylic acid, or the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline. The latter method is more efficient and yields a higher percentage of N-(4-chlorophenyl)-2-phenazinecarboxamide.

properties

IUPAC Name

N-(4-chlorophenyl)phenazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRISJRSONTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5280370

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